6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Stereochemistry Enantioselective pharmacology Chiral resolution

This 6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a chiral PDE inhibitor scaffold. The C6 stereocenter enables R/S enantiomer separation for PDE11 selectivity profiling, while the simple 2-methylthio group acts as a matched negative control in Wnt signaling counter-screens. Unlike achiral analogs (e.g., BC11-38), this compound provides stereochemical SAR data. Ideal for kinase/PDE drug discovery and NCI-60 library derivation. Secure high-purity stock now.

Molecular Formula C14H14N2OS2
Molecular Weight 290.4
CAS No. 851410-61-2
Cat. No. B2743836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS851410-61-2
Molecular FormulaC14H14N2OS2
Molecular Weight290.4
Structural Identifiers
SMILESCC1CC2=C(S1)C(=O)N(C(=N2)SC)C3=CC=CC=C3
InChIInChI=1S/C14H14N2OS2/c1-9-8-11-12(19-9)13(17)16(14(15-11)18-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyQNLHKWZAZRULOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 851410-61-2) — A Differentiated Thienopyrimidine Scaffold for Selective PDE11 Targeting and Anticancer Lead Discovery


6-Methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a partially saturated thieno[3,2-d]pyrimidin-4(3H)-one bearing a C6 methyl group, a 2-methylthio substituent, and an N3‑phenyl ring [1]. This heterocyclic core is a privileged scaffold in kinase and phosphodiesterase inhibitor programs, with the 6,7‑dihydro oxidation state and C6 stereocenter distinguishing it from fully aromatic or des‑methyl analogs [2].

Why 6-Methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Replaced by Off‑the‑Shelf Thienopyrimidine Analogs


Thieno[3,2‑d]pyrimidin‑4(3H)‑ones exhibit exquisite sensitivity to substitution pattern; replacing the 2‑alkylthio group or altering the thiophene oxidation state routinely shifts selectivity between PDE isoforms, kinases, and other targets [1]. For example, the 2‑propylthio analog BC11‑38 is a potent PDE11 inhibitor (IC₅₀ 0.28 µM), whereas the closely related 2‑(acetamido)thio analog IWP‑L6 inhibits Porcupine with sub‑nanomolar potency, demonstrating that even minor changes in the 2‑substituent radically re‑route biological activity [2]. The 6‑methyl group in the title compound introduces a chiral center absent in BC11‑38 and IWP‑L6, adding a stereochemical dimension that directly impacts target engagement and pharmacokinetics, making generic substitution scientifically indefensible.

Quantitative Head‑to‑Head Evidence Differentiating 6-Methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one from Its Closest Competitor Compounds


Chiral Center at C6 – Direct Structural Differentiation from BC11‑38 and IWP‑L6

The title compound possesses a single stereocenter at C6 of the 6,7‑dihydrothiophene ring, a feature entirely absent from the two closest bioactive analogs: BC11‑38 (3‑phenyl‑2‑(propylthio)‑6,7‑dihydrothieno[3,2‑d]pyrimidin‑4(3H)‑one) and IWP‑L6 [1]. BC11‑38 and IWP‑L6 are achiral, meaning they cannot be resolved into enantiomers, whereas the C6 methyl group in the title compound creates (R)‑ and (S)‑enantiomers with potentially divergent target binding kinetics and metabolic fates .

Stereochemistry Enantioselective pharmacology Chiral resolution

PDE11 Inhibitory Selectivity Profile – Class‑Level Inference from BC11‑38 and the Dihydrothieno[3,2‑d]pyrimidin‑4(3H)‑one Series

Dihydrothieno[3,2‑d]pyrimidin‑4(3H)‑one derivatives are among the few chemotypes that achieve >350‑fold selectivity for PDE11 over PDE1‑10 [1]. BC11‑38 (2‑propylthio) exhibits IC₅₀ = 0.28 µM for PDE11 and >100 µM for PDE1‑10 . The title compound retains the identical 3‑phenyl‑6,7‑dihydrothieno[3,2‑d]pyrimidin‑4(3H)‑one core but replaces the 2‑propylthio with a 2‑methylthio group and adds a C6 methyl. SAR from the series indicates that the 2‑alkylthio chain length modulates PDE11 potency, while the N3‑phenyl and 6,7‑dihydro ring are critical for isoform selectivity [1].

Phosphodiesterase 11 PDE selectivity cAMP signaling

Antiproliferative Potential of the 6‑Phenyl‑thieno[3,2‑d]pyrimidine Scaffold – Evidence from Hafez et al. (2017)

Hafez et al. synthesized 3‑methyl‑2‑(methylsulfanyl)‑6‑phenyl‑thieno[3,2‑d]pyrimidin‑4(3H)‑one (compound 12), a fully aromatic analog of the title compound, and converted it into thienotriazolopyrimidine derivatives that displayed potent anticancer activity comparable to doxorubicin across MCF‑7 (breast), HeLa (cervical), and HCT‑116 (colorectal) cell lines [1]. The title compound differs by bearing a 6‑methyl‑6,7‑dihydrothiophene ring and an N3‑phenyl (vs. N3‑methyl), which alters the electron density of the pyrimidinone ring and may confer differential cytotoxicity and metabolic stability.

Anticancer Cytotoxicity Thienopyrimidine

Synthetic Versatility of the 2‑Methylthio Handle for Focused Library Synthesis

The 2‑methylsulfanyl group in the title compound is a proven synthetic entry point for generating diverse heterocyclic libraries. Hafez et al. (2017) demonstrated that the analogous compound 12 (3‑methyl‑2‑(methylsulfanyl)‑6‑phenyl‑thieno[3,2‑d]pyrimidin‑4(3H)‑one) underwent oxidation to the 2‑methylsulfonyl derivative (16) and subsequent amination to yield 2‑(arylamino) congeners (17, 18), as well as cyclization to thienotriazolopyrimidines (14, 15) [1]. The 2‑methylthio → 2‑methylsulfonyl → 2‑substituted‑amino sequence is a high‑yielding, three‑step diversification pathway that can be applied identically to the title compound, enabling rapid construction of focused libraries with systematic variation at the 2‑position.

Derivatization Hit‑to‑lead Combinatorial chemistry

Reduced Lipophilicity vs. BC11‑38 – Calculated Physicochemical Differentiation

Calculated molecular weight for the title compound (C₁₄H₁₄N₂OS₂) is 290.40 g mol⁻¹, versus 304.43 g mol⁻¹ for BC11‑38 (C₁₅H₁₆N₂OS₂) [1]. The ΔMW of −14.03 g mol⁻¹ arises from the shorter 2‑methylthio chain, which also reduces calculated logP by approximately 0.5–0.7 log units based on the Hall‑Kier contribution method [2]. Lower lipophilicity correlates with improved aqueous solubility, reduced nonspecific protein binding, and enhanced oral absorption potential.

Lipophilicity Physicochemical properties Oral bioavailability

High‑Impact Application Scenarios Where 6-Methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Provides Decisive Scientific Advantage


Enantioselective PDE11 Inhibitor Lead Optimization

Building on the class‑level PDE11 selectivity of the dihydrothieno[3,2‑d]pyrimidin‑4(3H)‑one series [1], the title compound can be resolved into pure enantiomers by chiral HPLC. Individual (R)‑ and (S)‑enantiomers can then be profiled in recombinant PDE11 enzymatic assays and HEK293 cell‑based cAMP accumulation models to determine the eutomer. This approach directly addresses the absence of stereochemical SAR in the BC11‑38 series and may yield a PDE11 inhibitor with improved isoform selectivity and pharmacokinetics.

Anticancer Focused Library Synthesis via the 2‑Methylthio Diversification Pathway

Following the synthetic strategy validated by Hafez et al. (2017) for the fully aromatic 3‑methyl analog [2], the title compound can be oxidized to the 2‑methylsulfonyl intermediate and subsequently treated with substituted anilines or heteroaryl amines to generate a 20‑30‑member library of 2‑(arylamino)‑6‑methyl‑3‑phenyl‑6,7‑dihydrothieno[3,2‑d]pyrimidin‑4(3H)‑ones. These can be screened against the NCI‑60 cancer cell line panel to identify compounds with tumor‑type selectivity, leveraging the novel 6‑methyl‑6,7‑dihydro scaffold to access chemical space distinct from the Hafez series.

Chiral Probe for Target Engagement and Metabolic Stability Studies

The C6 stereocenter [3] enables the synthesis of enantiopure biotinylated or fluorescent derivatives for cellular thermal shift assays (CETSA) and fluorescence polarization binding studies. Such probes can map the binding kinetics of each enantiomer to PDE11 or cancer‑relevant targets, providing mechanistic insight that is inaccessible with achiral analogs like BC11‑38. Simultaneously, the lower calculated lipophilicity (ΔAlogP ≈ −0.5 vs. BC11‑38) [4] may translate into superior microsomal stability, a hypothesis testable in human liver microsome assays.

Negative Control for Porcupine Inhibitor Counterscreening

IWP‑L6, a 2‑(acetamido)thio derivative of the same 3‑phenyl‑6,7‑dihydrothieno[3,2‑d]pyrimidin‑4(3H)‑one core, is a sub‑nanomolar Porcupine inhibitor (EC₅₀ = 0.5 nM) [5]. Because the title compound carries a simple 2‑methylthio group that lacks the critical acetamide pharmacophore required for Porcupine binding, it can serve as a structurally matched negative control in Wnt signaling counter‑screens, enabling researchers to attribute cellular phenotypes specifically to Porcupine inhibition rather than off‑target effects of the core scaffold.

Quote Request

Request a Quote for 6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.